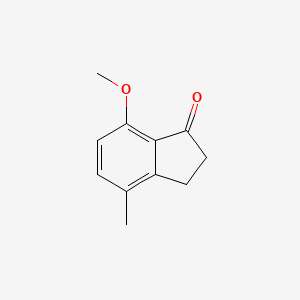

7-メトキシ-4-メチル-2,3-ジヒドロ-1H-インデン-1-オン

説明

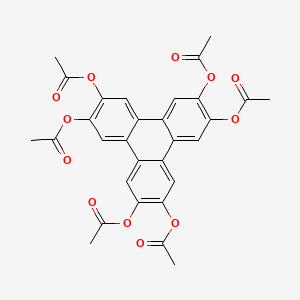

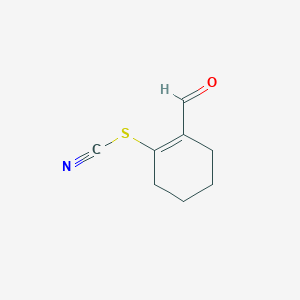

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, commonly referred to as MMDI, is an organic compound that is used in a wide variety of scientific research applications. It is a highly versatile compound that has the potential to be used in a variety of different applications. In

科学的研究の応用

医薬品: CYP1A2阻害剤の可能性

この化合物は、CYP1A2阻害剤として可能性があることが特定されています 。CYP1A2酵素は、様々な薬物の代謝において重要であり、その阻害は特定の薬物のバイオアベイラビリティを高める上で重要となる可能性があります。この特性は、新規薬剤の開発や既存の治療レジメンの改善に役立つ可能性があります。

有機合成: ビルディングブロック

この化合物は、反応性のケトン基を持つため、有機合成における汎用性の高いビルディングブロックとして機能します。この化合物は、縮合反応や付加反応などの様々な化学反応を起こすことができ、より複雑な分子を形成し、天然物の合成や新規有機化合物の合成に利用することができます。

計算化学: 分子モデリング

この化合物の構造は、計算化学における分子モデリングに利用することができます 。AmberやGROMACSなどのプログラムは、この化合物を利用してシミュレーションを行い、分子挙動や相互作用を理解することができます。これは、創薬や材料科学において非常に重要です。

バイオ燃料: 熱分解バイオオイルのアップグレード

研究によると、7-メトキシ-4-メチル-1-インダノンなどのメチルおよびメトキシ置換インダノンは、熱分解バイオオイルのアップグレードによる高度バイオ燃料の製造において重要な役割を果たす可能性があります 。この応用は、再生可能エネルギー源と持続可能性という観点から特に重要です。

医薬品化学: 創薬

7-メトキシ-4-メチル-1-インダノンの高いGI吸収性とBBB透過性などの物理化学的特性は、創薬における可能性を示しています 。これは、これらの特定の薬物動態特性を必要とする新規治療薬の開発に利用することができます。

作用機序

Biochemical Pathways

The biochemical pathways affected by 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one are currently unknown

Pharmacokinetics

Some physicochemical properties have been reported . The compound has high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrier . The compound is also reported to be a CYP1A2 inhibitor .

Result of Action

The molecular and cellular effects of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one’s action are currently unknown

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as an inhibitor of the enzyme cytochrome P450 1A2 (CYP1A2), which is involved in the metabolism of several drugs and xenobiotics . This interaction suggests that 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one can influence the metabolic pathways of compounds processed by CYP1A2, potentially altering their pharmacokinetics and effects.

Cellular Effects

The effects of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one on various cell types and cellular processes have been studied to understand its impact on cell function. It has been observed to affect cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). By modulating AhR activity, 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one can influence gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one exerts its effects through specific binding interactions with biomolecules. Its inhibition of CYP1A2 involves binding to the enzyme’s active site, preventing the metabolism of its substrates. Additionally, its interaction with AhR involves binding to the receptor, leading to changes in gene expression that regulate various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and disruption of normal metabolic processes . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is involved in several metabolic pathways, primarily through its interaction with CYP1A2. This enzyme plays a crucial role in the oxidative metabolism of various endogenous and exogenous compounds. By inhibiting CYP1A2, 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one can alter the metabolic flux and levels of metabolites, potentially affecting the overall metabolic balance in cells .

Transport and Distribution

The transport and distribution of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound has been shown to be highly permeable across cell membranes, allowing it to reach various intracellular compartments. Its distribution within tissues is also affected by its lipophilicity, which facilitates its accumulation in lipid-rich areas .

Subcellular Localization

The subcellular localization of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is critical for its activity and function. The compound has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles .

特性

IUPAC Name |

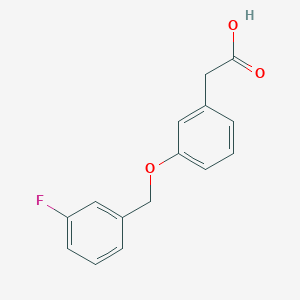

7-methoxy-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-6-10(13-2)11-8(7)4-5-9(11)12/h3,6H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPSMYFPKZFKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543336 | |

| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67901-83-1 | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-7-methoxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67901-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)